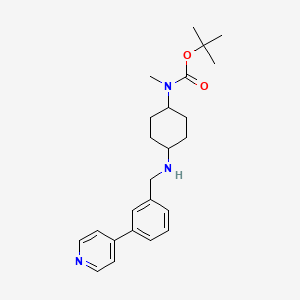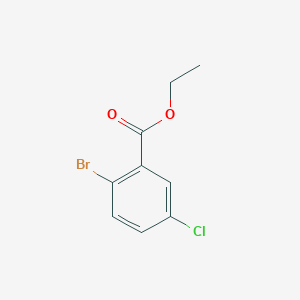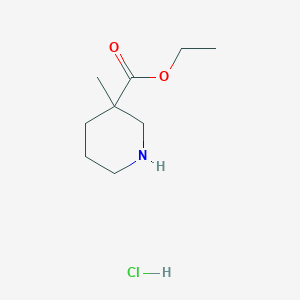
1,1-Dimethyl-4-nitrocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-4-nitrocyclohexane (DMNCH) is a nitroalkane compound that has been extensively studied in the fields of organic chemistry and biochemistry. Its unique properties make it an ideal candidate for use in a variety of scientific research applications. DMNCH is a colorless liquid with a boiling point of 99°C and a melting point of -22°C. It is also highly soluble in organic solvents and can be synthesized in a variety of ways. DMNCH has been found to have a range of biochemical and physiological effects, and can be used in a variety of laboratory experiments.
Scientific Research Applications
Electron Transfer and Cleavage Reactions
1,1-Dimethyl-4-nitrocyclohexane is involved in fast cleavage reactions following electron transfer. This is exemplified in the reduction of 1,1-dinitrocyclohexane, which leads to rapid cleavage of a C-N bond, producing nitrite and 1-nitrocyclohexyl radical. The reaction rates have been studied in different solvents like dimethylformamide and aqueous solution, indicating the compound's significance in understanding electron transfer mechanisms (Ruhl, Evans, Hapiot, & Neta, 1991).
Electronic Structures and Spectra Analysis
The electronic structures and spectra of compounds similar to 1,1-Dimethyl-4-nitrocyclohexane, like 1-chloro-1-nitrosocyclohexane, have been explored through molecular orbital calculations and electronic absorption spectra measurements. This research contributes to understanding the conjugation effects of electron donors and the characteristics of nitroso compounds (Tanaka, Tanaka, & Nagakura, 1966).
Michael Addition Reactions
1,1-Dimethyl-4-nitrocyclohexane derivatives have been involved in Michael addition reactions, illustrating their use in synthetic chemistry. For example, cyclohexane-1,3-dione derivatives exhibit unique behavior in Michael additions to nitro-olefins, leading to the formation of novel compounds (Ansell, Moore, & Nielsen, 1971).
Organocatalytic Methodologies
The compound has been utilized in the development of organocatalytic methodologies for synthesizing functionalized nitrocyclopropanes. This demonstrates its role in facilitating novel synthetic routes and enhancing chemical reaction efficiency (McCooey, McCabe, & Connon, 2006).
Metal-Catalyzed Cross-Couplings
Research involving 1,1-dimethyl-4-nitrocyclohexane derivatives has contributed to the development of methods for metal-catalyzed cross-couplings of alkyl electrophiles. Such studies have implications for advancing the field of organic synthesis and catalysis (Saito & Fu, 2007).
properties
IUPAC Name |
1,1-dimethyl-4-nitrocyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-3-7(4-6-8)9(10)11/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBLVKDRNBJDOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Trimethylsilyl)ethyl]aniline](/img/structure/B1532638.png)





methanone](/img/structure/B1532648.png)
![N-[2-(Phenethyloxy)benzyl]cyclopentanamine](/img/structure/B1532650.png)




![4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine](/img/structure/B1532658.png)